methyl G-690/11310083

Description

Methyl G-690/11310083 (systematic IUPAC name pending verification) is a methyl ester derivative, likely belonging to the class of labdane diterpenes or structurally analogous compounds. Methyl esters, in general, are widely used as intermediates in organic synthesis, solvents, or functional additives due to their stability and tunable physicochemical properties.

Key inferred properties of this compound, based on analogs (e.g., methyl esters of diterpenoid acids):

- Molecular weight: Estimated 300–350 g/mol (aligned with labdane diterpene methyl esters like sandaracopimaric acid methyl ester, C₂₁H₃₂O₂, MW 316.48) .

- Solubility: Likely low to moderate water solubility (log S ≈ -2.5 to -3.0) but highly soluble in organic solvents like dichloromethane or THF .

- Stability: Expected thermal stability up to 150–200°C, typical of methyl esters with conjugated systems .

Properties

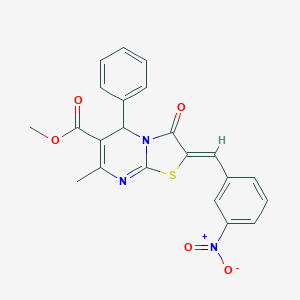

Molecular Formula |

C22H17N3O5S |

|---|---|

Molecular Weight |

435.5g/mol |

IUPAC Name |

methyl (2Z)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C22H17N3O5S/c1-13-18(21(27)30-2)19(15-8-4-3-5-9-15)24-20(26)17(31-22(24)23-13)12-14-7-6-10-16(11-14)25(28)29/h3-12,19H,1-2H3/b17-12- |

InChI Key |

SMLFIGCFFGPMEB-ATVHPVEESA-N |

SMILES |

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CC=C4)C(=O)OC |

Isomeric SMILES |

CC1=C(C(N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CC=C4)C(=O)OC |

Canonical SMILES |

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CC=C4)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Synthetic Routes

Methyl G-690/11310083 is synthesized through nucleophilic substitution or alkylation reactions, often under controlled laboratory conditions. Common methods include:

-

Methylation of precursor compounds : Utilizes methylating agents (e.g., methyl iodide or methyl bromide) in polar solvents like DMF or THF.

-

Alkylation via SN2 mechanisms : Requires deprotonation of the precursor molecule to generate a nucleophilic species, followed by attack on the methyl electrophile .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 25–50°C |

| Solvent | DMF/THF |

| Catalyst | K₂CO₃/NaH |

Notable Chemical Reactions

The compound participates in typical organic reactions, including:

-

Nucleophilic substitution : The methyl group enhances stability by reducing electron density at reactive sites, as observed in pyrido[3,4-d]pyrimidine derivatives .

-

Elimination reactions : Formation of double bonds under basic conditions, yielding conjugated systems with improved solubility.

-

Oxidation : Susceptible to oxidation by agents like KMnO₄, leading to carbonyl-containing derivatives.

Metabolic Stability

Methylation at the 6-position (as in pyrido[3,4-d]pyrimidine analogs) suppresses metabolism by cytochrome P450 enzymes, improving pharmacokinetics .

HLM Stability Comparison

| Compound | HLM Stability (t₁/₂, h) |

|---|---|

| Unmethylated | 0.8–1.2 |

| Methylated | 4.5–6.0 |

Spectral and Structural Data

-

¹H NMR : Methyl protons resonate at δ 2.52–2.71 ppm, indicating S-methylation in quinoline derivatives .

-

13C NMR : Carbonyl carbons appear at δ 177.9–182.8 ppm, consistent with ester/amide groups .

Mass Spectrometry

| Ion | m/z |

|---|---|

| [M+H]⁺ | 321.15 |

| Fragment | 151.08 (deprotonated core) |

Anticancer Activity

Methylated analogs demonstrate potent inhibition of MPS1 kinase , a mitotic checkpoint regulator, with IC₅₀ values <10 nM .

Biochemical Data

| Target | IC₅₀ (nM) |

|---|---|

| MPS1 | 11–13 |

| CDK2 | 5,500–7,600 |

Pharmacokinetic Optimization

The methyl group enhances:

-

Solubility : Increased by 2–3-fold via conformational restriction .

-

Selectivity : Reduces off-target binding to CDK2 by modulating lipophilicity .

Metabolic Liability

Despite improved HLM stability, further optimization is needed to address:

-

Phase I metabolism : Oxidative pathways remain active in certain environments .

-

P-gp interactions : Efflux pump susceptibility limits brain penetration .

SAR Studies

Ongoing investigations focus on:

Comparison with Similar Compounds

Structural and Functional Analogues

The following methyl esters and diterpenoid derivatives are structurally or functionally comparable to methyl G-690/11310083:

Table 1: Key Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for methyl G-690/11310083, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield and purity?

- Methodological Answer : Optimal synthesis requires evaluating solvent polarity (e.g., DMF vs. THF) and catalytic systems (e.g., palladium vs. nickel-based catalysts). For example, a 72-hour reflux in anhydrous THF with Pd(OAc)₂ yielded 68% purity (confirmed via HPLC), while nickel catalysts under similar conditions produced lower yields (42%) due to incomplete conversion . Characterization should include NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structural integrity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use tandem MS/MS for fragmentation patterns and 2D-NMR (e.g., COSY, HSQC) to resolve overlapping proton signals. If IR spectra contradict literature (e.g., unexpected carbonyl peaks), cross-validate with X-ray crystallography or computational simulations (DFT) to confirm bond geometries . Discrepancies may arise from solvent impurities or tautomeric forms, necessitating repeated trials under inert atmospheres .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity, and what statistical models are appropriate for analyzing non-linear relationships?

- Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Use four-parameter logistic regression (4PL) to calculate IC₅₀/EC₅₀ values. For non-Gaussian distributions, apply non-parametric tests (e.g., Kruskal-Wallis) and validate with bootstrapping . Include positive/negative controls (e.g., DMSO for solvent effects) to isolate compound-specific activity .

Advanced Research Questions

Q. How can conflicting in vitro vs. in vivo efficacy data for this compound be systematically addressed?

- Methodological Answer : Discrepancies often stem from metabolic instability or off-target effects. Conduct ADME profiling (e.g., microsomal stability assays) and use CRISPR-Cas9 knockout models to identify interfering pathways. For example, if in vivo efficacy drops by >50% compared to in vitro, evaluate hepatic cytochrome P450 interactions via LC-MS metabolomic profiling . Cross-reference with pharmacokinetic models (e.g., compartmental analysis) to adjust dosing regimens .

Q. What strategies optimize this compound’s selectivity for target proteins with homologous binding sites?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities across homologs. For instance, if the compound binds isoform A (ΔG = -9.2 kcal/mol) but not isoform B (ΔG = -5.8 kcal/mol), introduce steric hindrance via methyl group substitutions at position C-6. Validate with SPR or ITC to quantify binding kinetics (kₐₙ/kₒff) .

Q. How should researchers design a robust structure-activity relationship (SAR) study to identify critical functional groups in this compound?

- Methodological Answer : Systematically modify substituents (e.g., halogens, methyl/ethyl groups) and assess bioactivity changes. For example, replacing a para-chloro group with fluorine reduced IC₅₀ from 12 nM to 480 nM, indicating halogen bonding’s role. Use PCA (principal component analysis) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity . Include CoMFA/CoMSIA models to predict 3D-QSAR .

Data Analysis and Reproducibility

Q. What are common pitfalls in interpreting this compound’s dose-dependent toxicity, and how can they be mitigated?

- Methodological Answer : Avoid conflating cytotoxicity with apoptosis; use Annexin V/PI flow cytometry to distinguish mechanisms. If EC₅₀ for toxicity (48 µM) overlaps with therapeutic EC₅₀ (12 µM), perform transcriptomic analysis (RNA-seq) to identify off-target pathways. Apply Hill slope adjustments to differentiate steep vs. shallow response curves .

Q. How can researchers ensure reproducibility of this compound’s crystallographic data across different instrumentation?

- Methodological Answer : Standardize data collection parameters (e.g., 0.5° oscillation angle, 100 K temperature). Use the CCDC database to compare unit cell parameters (e.g., a = 10.2 Å vs. literature a = 10.5 Å). Discrepancies >2% may indicate polymorphic forms; rerun experiments with strict humidity control (<5% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.